GSK 366

Beschreibung

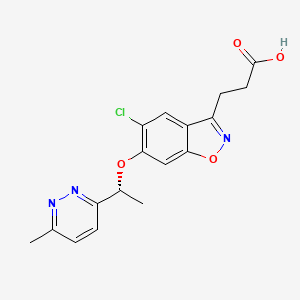

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[5-chloro-6-[(1R)-1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWASLAPMFGBZQP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(C=C1)[C@@H](C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of GSK366: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK366 is a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1][2][3] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic quinolinic acid. By inhibiting KMO, GSK366 effectively reduces the production of these downstream neurotoxic metabolites and shunts the pathway towards the production of the neuroprotective kynurenic acid. This mechanism of action has positioned KMO inhibitors like GSK366 as promising therapeutic candidates for a range of disorders, including neurodegenerative diseases and acute pancreatitis.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GSK366 and related KMO inhibitors.

The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is the primary route of tryptophan metabolism in mammals. It plays a crucial role in generating cellular energy and producing several neuroactive metabolites. Under normal physiological conditions, the pathway is tightly regulated. However, in various pathological states, dysregulation of the kynurenine pathway can lead to an imbalance in neuroprotective and neurotoxic metabolites, contributing to disease progression.

KMO is a flavin adenine dinucleotide (FAD)-dependent monooxygenase located on the outer mitochondrial membrane.[4] Its central role at a key branch point of the kynurenine pathway makes it an attractive therapeutic target. Inhibition of KMO is hypothesized to rebalance the pathway, decreasing the production of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid and increasing the levels of the neuroprotective NMDA receptor antagonist kynurenic acid.

Discovery and Medicinal Chemistry

The development of potent and selective KMO inhibitors has been a significant focus of medicinal chemistry efforts. GSK366 belongs to the benzisoxazole class of KMO inhibitors.[5][6] The discovery of these compounds was guided by structure-based drug design, leveraging the crystal structure of KMO to optimize inhibitor binding and potency.

Lead Optimization of Benzisoxazole Inhibitors

The benzisoxazole scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[6] The optimization of this series for KMO inhibition focused on several key aspects:

-

Potency: Introduction of specific substituents on the benzisoxazole ring and modifications of the side chain were explored to enhance binding affinity to the KMO active site.

-

Selectivity: Modifications were made to ensure high selectivity for KMO over other enzymes, minimizing off-target effects.

-

Pharmacokinetic Properties: The physicochemical properties of the compounds were fine-tuned to improve solubility, metabolic stability, and cell permeability, crucial for in vivo efficacy.

While the specific structure-activity relationships (SAR) leading directly to GSK366 are not extensively detailed in the public domain, the development of similar compounds like GSK180 highlights the strategy of modifying the kynurenine substrate to create potent and specific inhibitors.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data available for GSK366 and related KMO inhibitors.

| Compound | Target | IC₅₀ (nM) | Assay Conditions | Reference |

| GSK366 | Human KMO | 2.3 | Biochemical Assay | [1][2][3] |

| GSK366 | P. fluorescens KMO | 0.7 | Biochemical Assay | [1][2][3] |

| GSK180 | Human KMO | ~6 | Biochemical Assay | [8] |

| UPF-648 | KMO | 20 | Not Specified | [2] |

| Compound | Kinetic Parameter | Value | Method | Reference |

| GSK366 | True Kᵢ | ~12 pM (estimated) | Kinetic Analysis | [1] |

| GSK366 | Dissociation Half-life | ~12 hours | Kinetic Analysis | [1] |

| Compound | Species | Dose | Cmax | T½ (half-life) | Clearance | Volume of Distribution | Reference |

| GSK3335065 | Human | Ascending IV bolus | N/A | 31.3 - 34.5 hr | 0.462 - 0.805 L/hr | 20.6 - 44.6 L | [5] |

Mechanism of Action: A "Type II Tilting Inhibitor"

GSK366 is classified as a "Type II tilting inhibitor" of KMO. This novel mechanism of inhibition distinguishes it from classical competitive inhibitors.

Signaling Pathway of KMO Inhibition

Figure 1: Simplified Kynurenine Pathway and the inhibitory action of GSK366 on KMO.

The Tilting Mechanism

Structural biology studies have revealed that GSK366 binds to the active site of KMO and induces a significant conformational change, causing the FAD cofactor to "tilt". This tilting motion creates a novel binding pocket that is exploited by the inhibitor, leading to several advantageous properties:

-

High Potency: The induced fit and additional interactions in the tilted conformation contribute to the picomolar affinity of GSK366.

-

Slow Dissociation: The conformational change traps the inhibitor in the active site, resulting in a very slow off-rate and a long residence time, as evidenced by its dissociation half-life of approximately 12 hours.[1]

-

Avoidance of Peroxide Production: Unlike some substrate-mimicking KMO inhibitors that can lead to the uncoupling of the catalytic cycle and the production of reactive oxygen species like hydrogen peroxide, "Type II tilting inhibitors" like GSK366 do not stimulate peroxide formation.[8]

Figure 2: Logical flow of the 'tilting' inhibition mechanism of GSK366.

Experimental Protocols

Detailed experimental protocols for the characterization of GSK366 are not publicly available. However, based on standard methodologies for KMO inhibitor screening and kinetic analysis, the following protocols provide a representative framework.

KMO Inhibition Assay (General Protocol)

This protocol is a generalized procedure for determining the IC₅₀ of a KMO inhibitor.

Figure 3: General workflow for a KMO enzymatic inhibition assay.

Materials:

-

Recombinant human KMO enzyme

-

L-kynurenine

-

NADPH

-

Assay Buffer (e.g., phosphate buffer with appropriate pH and additives)

-

Test compound (GSK366) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the KMO enzyme solution to each well.

-

Add the serially diluted test compound or vehicle control to the respective wells.

-

Pre-incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control and plot the results against the inhibitor concentration to calculate the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)

SPR is a powerful technique to determine the association (kₐ) and dissociation (kₑ) rates of an inhibitor, from which the dissociation constant (Kₑ) can be calculated.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Recombinant KMO enzyme

-

Test compound (GSK366)

-

Running buffer

Procedure:

-

Immobilize the KMO enzyme onto the surface of the sensor chip.

-

Prepare a series of concentrations of the test compound in the running buffer.

-

Inject the different concentrations of the test compound over the sensor surface and monitor the binding response (association phase).

-

After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the compound (dissociation phase).

-

Regenerate the sensor surface between different compound concentrations if necessary.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kₐ, kₑ, and Kₑ values.

Preclinical Development

While specific preclinical data for GSK366 is not extensively published, the development of related KMO inhibitors provides insights into the expected preclinical profile.

Pharmacokinetics

A related KMO inhibitor, GSK3335065, was advanced to a first-in-human study. In healthy male volunteers, GSK3335065 displayed a terminal half-life of 31.3 to 34.5 hours, a clearance between 0.462 and 0.805 L/hr, and an apparent volume of distribution between 20.6 and 44.6 L following a single intravenous bolus injection.[5] Unfortunately, this study was terminated early due to a serious adverse event (ventricular tachycardia) in a single subject.[5]

In Vivo Efficacy

The therapeutic potential of KMO inhibition has been demonstrated in animal models of various diseases. For instance, the KMO inhibitor GSK180 provided therapeutic protection against multiple organ failure in a rat model of acute pancreatitis.[7] Given that GSK366 is being investigated for similar indications, it is plausible that it would exhibit comparable efficacy in relevant animal models.

Clinical Development of Related Compounds

It is important to note that the development of GSK366 itself has not progressed to publicly disclosed clinical trials. However, a closely related compound, KNS366, which is also a benzisoxazole derivative KMO inhibitor, has been advanced by Kynos Therapeutics. KNS366 has completed a Phase I clinical trial where it was found to be safe and well-tolerated, demonstrating dose-dependent inhibition of KMO.[6][9] This suggests that the benzisoxazole scaffold holds promise for the development of clinically viable KMO inhibitors. Dr. Falk Pharma has since acquired Kynos Therapeutics to continue the development of KNS366, initially for acute pancreatitis.[6][9]

Conclusion

GSK366 is a highly potent and selective "Type II tilting inhibitor" of KMO with a promising mechanism of action and preclinical characteristics. Its ability to induce a conformational change in the enzyme leads to a long residence time and avoids the production of harmful byproducts. While the clinical development of GSK366 itself has not been publicly detailed, the progression of the closely related compound KNS366 into clinical trials underscores the therapeutic potential of this class of KMO inhibitors. Further research and development in this area may lead to novel treatments for a range of inflammatory and neurodegenerative diseases.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK366 | KMO inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of the safety, pharmacokinetics and pharmacodynamics of GSK3335065, an inhibitor of kynurenine monooxygenase, in a randomised placebo-controlled first-in-human study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

The Role of GSK366 in the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine pathway (KP) is the principal metabolic route for tryptophan degradation in mammals. This complex cascade of enzymatic reactions produces a number of neuroactive and immunomodulatory metabolites. Dysregulation of the KP has been implicated in a wide range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. A key regulatory enzyme in this pathway is Kynurenine-3-monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK). Inhibition of KMO represents a promising therapeutic strategy to rebalance the KP, decreasing the production of potentially neurotoxic downstream metabolites such as 3-HK and quinolinic acid, while shunting the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).

GSK366 has emerged as a potent and highly selective inhibitor of KMO. This technical guide provides an in-depth overview of the role of GSK366 in the kynurenine pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological and experimental workflows.

Data Presentation

The inhibitory potency of GSK366 against KMO has been characterized in various in vitro assays. The following table summarizes the key quantitative data available for GSK366 and other notable KMO inhibitors for comparative purposes.

| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |

| GSK366 | human KMO | Enzymatic | 2.3 | [1][2][3] |

| GSK366 | P. fluorescens KMO | Enzymatic | 0.7 | [2][3] |

| UPF-648 | KMO | Enzymatic | 20 | [4] |

| Ro 61-8048 | KMO | Enzymatic | 4.91 ± 0.31 µM | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the intricate processes involved, the following diagrams have been generated using the Graphviz DOT language.

Kynurenine Pathway and the Action of GSK366

This diagram illustrates the major branches of the kynurenine pathway, highlighting the central role of KMO and the inhibitory action of GSK366.

Experimental Workflow: In Vitro KMO Inhibition Assay

This diagram outlines the key steps in a typical in vitro enzymatic assay to determine the inhibitory activity of compounds like GSK366 against KMO.

Experimental Protocols

In Vitro KMO Inhibition Assay (Enzymatic)

This protocol is adapted from commercially available KMO inhibitor screening assay kits and is designed to measure the inhibition of recombinant human KMO by monitoring the consumption of NADPH.

Materials:

-

Recombinant Human KMO Enzyme

-

GSK366 (or other test inhibitors)

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

KMO Assay Buffer (e.g., 100 mM Tris, 10 mM KCl, 1 mM EDTA, pH 7.5-8.0)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of GSK366 in DMSO.

-

Create a serial dilution of GSK366 in KMO assay buffer to achieve the desired final concentrations.

-

Prepare working solutions of L-Kynurenine and NADPH in KMO assay buffer.

-

Dilute the KMO enzyme to the working concentration in ice-cold KMO assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add:

-

50 µL of KMO assay buffer (for blank) or diluted KMO enzyme.

-

10 µL of diluted GSK366 or vehicle control (e.g., DMSO in assay buffer).

-

-

-

Pre-incubation:

-

Mix gently and pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 40 µL of a substrate mix containing L-Kynurenine and NADPH to each well.

-

-

Incubation and Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes. The rate of NADPH consumption is proportional to KMO activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of GSK366.

-

Plot the percentage of KMO inhibition versus the logarithm of the GSK366 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell-Based KMO Activity Assay

This protocol describes a method to measure KMO activity in intact cells, such as Chinese Hamster Ovary (CHO) cells stably expressing human KMO, or in primary cells like Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

CHO cells stably expressing human KMO or human PBMCs

-

Cell culture medium (e.g., DMEM/F-12 for CHO cells, RPMI for PBMCs)

-

L-Kynurenine

-

GSK366

-

Phorbol 12-myristate 13-acetate (PMA) for PBMC stimulation (optional)

-

Phosphate-Buffered Saline (PBS)

-

Acetonitrile with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Seed CHO-hKMO cells in a 24-well plate and allow them to adhere overnight. For PBMCs, isolate from whole blood and culture in suspension.

-

Treat the cells with various concentrations of GSK366 for 1-2 hours.

-

Add L-Kynurenine to the culture medium to a final concentration of 100 µM. For PBMCs, PMA can be added to stimulate endogenous KMO expression and activity.

-

-

Sample Collection:

-

After a 24-hour incubation, collect the cell culture supernatant.

-

-

Sample Preparation for LC-MS/MS:

-

To 100 µL of supernatant, add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 column.

-

Separate the kynurenine pathway metabolites using a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid.

-

Detect and quantify 3-hydroxykynurenine, kynurenine, and kynurenic acid using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Calculate the concentrations of the metabolites in each sample using a standard curve.

-

Determine the effect of GSK366 on the production of 3-HK and the accumulation of kynurenine and KYNA.

-

Conclusion

GSK366 is a powerful research tool for investigating the role of the kynurenine pathway in health and disease. Its high potency and selectivity for KMO allow for precise modulation of this critical enzymatic step. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize GSK366 in their studies. Further in vivo characterization of the pharmacokinetics and pharmacodynamics of GSK366 will be crucial in translating its therapeutic potential from preclinical models to clinical applications. The continued exploration of KMO inhibition with tools like GSK366 holds significant promise for the development of novel treatments for a variety of debilitating disorders.

References

The KMO Inhibitor GSK366: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases. A key metabolic pathway implicated in the interplay between the immune system and the central nervous system is the kynurenine pathway (KP), which governs the metabolism of tryptophan. Dysregulation of this pathway can lead to an overproduction of neurotoxic metabolites, contributing to neuronal damage and exacerbating inflammatory processes. At a crucial juncture of the kynurenine pathway lies the enzyme Kynurenine-3-monooxygenase (KMO). Inhibition of KMO represents a promising therapeutic strategy to rebalance the KP, shifting its metabolic flow away from neurotoxic compounds and towards the production of neuroprotective metabolites.

GSK366 has emerged as a highly potent and specific inhibitor of KMO. This technical guide provides an in-depth overview of GSK366, its mechanism of action, and its potential applications in neuroinflammation research. The information presented herein is intended to equip researchers with the foundational knowledge required to design and execute studies investigating the therapeutic potential of KMO inhibition in neuroinflammatory contexts.

GSK366: A Potent Kynurenine-3-Monooxygenase Inhibitor

GSK366 is a small molecule inhibitor of Kynurenine-3-monooxygenase (KMO), an enzyme that catalyzes the conversion of kynurenine (KYN) to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[1][2] By inhibiting KMO, GSK366 effectively blocks the production of 3-HK and downstream neurotoxic metabolites such as quinolinic acid (QUIN).[3] This inhibition redirects the kynurenine pathway towards the alternative branch, leading to an increased production of the neuroprotective metabolite kynurenic acid (KYNA).[3]

Quantitative Data: In Vitro Potency of GSK366

| Compound | Target | IC50 (nM) | Reference |

| GSK366 | Human KMO | 2.3 | [1][2] |

| GSK366 | P. fluorescens-KMO (Pf-KMO) | 0.7 | [1] |

The Kynurenine Pathway in Neuroinflammation

Under inflammatory conditions, the initial and rate-limiting enzyme of the KP, indoleamine 2,3-dioxygenase (IDO), is upregulated, leading to an increased conversion of tryptophan to kynurenine.[4][5] In the brain, KMO is predominantly expressed in microglia, the resident immune cells of the CNS.[6] Activated microglia upregulate KMO, leading to a surge in the production of 3-HK and QUIN. These metabolites contribute to neurotoxicity through several mechanisms, including the generation of reactive oxygen species and excitotoxicity.[7][8]

By inhibiting KMO, GSK366 is hypothesized to mitigate neuroinflammation through a dual mechanism:

-

Reduction of Neurotoxic Metabolites: Decreasing the levels of 3-HK and QUIN, thereby protecting neurons from their damaging effects.

-

Enhancement of Neuroprotective Metabolites: Increasing the levels of KYNA, which has been shown to have neuroprotective properties.

Signaling Pathway: GSK366 and the Kynurenine Pathway

Experimental Protocols for Neuroinflammation Studies

While specific studies detailing the use of GSK366 in neuroinflammation models are not yet widely available in the public domain, this section provides detailed, generalized protocols for in vitro and in vivo experiments that can be adapted for testing GSK366.

In Vitro Microglia Activation Assay

This protocol describes how to induce an inflammatory response in microglial cells and can be used to assess the anti-inflammatory effects of GSK366.

1. Cell Culture:

- Culture BV-2 microglial cells or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

- Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment:

- Pre-treat cells with various concentrations of GSK366 (e.g., 1 nM to 1 µM) for 1 hour.

- Stimulate the cells with lipopolysaccharide (LPS) from E. coli (100 ng/mL) to induce an inflammatory response. Include a vehicle control group (DMSO) and an LPS-only group.

3. Incubation:

- Incubate the cells for 24 hours.

4. Measurement of Inflammatory Markers:

- Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

- Cytokine Levels (TNF-α, IL-6, IL-1β): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines using commercially available ELISA kits.

5. Cell Viability Assay:

- Assess cell viability using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

Experimental Workflow: In Vitro Microglia Activation Assay

In Vivo Neuroinflammation Model (LPS-induced)

This protocol outlines a general procedure for inducing systemic inflammation in mice, which leads to neuroinflammation, and can be used to evaluate the in vivo efficacy of GSK366.

1. Animals:

- Use adult male C57BL/6 mice (8-10 weeks old).

- House animals under standard laboratory conditions with ad libitum access to food and water.

2. GSK366 Administration:

- Formulate GSK366 for oral gavage or intraperitoneal (i.p.) injection. A potential vehicle could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

- Administer GSK366 at a predetermined dose (e.g., 1-10 mg/kg) one hour prior to LPS injection. Include a vehicle control group.

3. Induction of Neuroinflammation:

- Inject LPS (0.5-1 mg/kg, i.p.) to induce a systemic inflammatory response and subsequent neuroinflammation. Include a saline-injected control group.

4. Tissue Collection:

- At a specific time point post-LPS injection (e.g., 4, 24, or 48 hours), euthanize the mice.

- Perfuse the animals with ice-cold saline.

- Dissect the brain and collect specific regions of interest (e.g., hippocampus, cortex, striatum).

5. Analysis:

- Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

- Kynurenine Pathway Metabolite Analysis: Use LC-MS/MS to quantify the levels of kynurenine, 3-HK, and KYNA in brain tissue and plasma to confirm the pharmacological effect of GSK366.

- Immunohistochemistry: Perform immunostaining on brain sections for markers of microglial activation (e.g., Iba1, CD68) to assess the effect of GSK366 on microglial morphology and activation state.

Experimental Workflow: In Vivo LPS-induced Neuroinflammation Model

Data Presentation: Expected Outcomes

While specific data for GSK366 in neuroinflammation models is pending publication, based on its mechanism of action and data from other KMO inhibitors, the following outcomes are anticipated.

Table 1: Anticipated Effects of GSK366 on Inflammatory Markers in LPS-Stimulated Microglia

| Marker | LPS Treatment | LPS + GSK366 Treatment |

| Nitric Oxide (NO) | ↑↑↑ | ↓↓ |

| TNF-α | ↑↑↑ | ↓↓ |

| IL-6 | ↑↑↑ | ↓↓ |

| IL-1β | ↑↑↑ | ↓↓ |

Arrow direction indicates an increase (↑) or decrease (↓) in the marker level. The number of arrows indicates the expected magnitude of the change.

Table 2: Anticipated Effects of GSK366 on Kynurenine Pathway Metabolites in an In Vivo Neuroinflammation Model

| Metabolite | Brain | Plasma |

| Kynurenine | ↑ | ↑ |

| 3-Hydroxykynurenine (3-HK) | ↓↓↓ | ↓↓↓ |

| Kynurenic Acid (KYNA) | ↑↑ | ↑↑ |

Arrow direction indicates an increase (↑) or decrease (↓) in the metabolite level. The number of arrows indicates the expected magnitude of the change.

Conclusion

GSK366 is a potent inhibitor of KMO with significant potential for the treatment of neuroinflammatory disorders. By modulating the kynurenine pathway, GSK366 is expected to reduce the production of neurotoxic metabolites and enhance the synthesis of neuroprotective compounds. The experimental protocols and expected outcomes presented in this guide provide a framework for researchers to investigate the therapeutic efficacy of GSK366 in various models of neuroinflammation. Further research is warranted to fully elucidate the in vitro and in vivo effects of GSK366 and to pave the way for its potential clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Fractalkine isoforms differentially regulate microglia-mediated inflammation and enhance visual function in the diabetic retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Age-dependent alterations of the kynurenine pathway in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular Localization of Kynurenine 3-Monooxygenase in the Brain: Challenging the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DYSFUNCTIONAL KYNURENINE PATHWAY METABOLISM IN THE R6/2 MOUSE MODEL OF HUNTINGTON’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

No Public Preclinical Data Available for GSK3326566

Following a comprehensive search of publicly available scientific literature, clinical trial registries, and corporate pipelines, no preclinical data, mechanism of action, or developmental program information could be identified for a compound designated as GSK3326566.

This absence of information prevents the creation of the requested in-depth technical guide and associated visualizations. The designation "GSK3326566" may correspond to an internal compound code that was discontinued in early-stage discovery and never publicly disclosed, a typographical error, or a confidential program not yet in the public domain.

Extensive searches were conducted to locate any publications, conference presentations, or patent applications associated with GSK3326566. These searches, encompassing a wide range of scientific databases and GlaxoSmithKline's (GSK) public disclosures of their research and development pipeline, yielded no relevant results.

Without access to primary data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or to accurately depict any signaling pathways or experimental workflows in which this compound may be involved.

Researchers, scientists, and drug development professionals seeking information on GSK's portfolio are advised to consult the company's official publications and pipeline updates for information on their publicly disclosed assets. Should "GSK3326566" be an alternative designation for a known compound, further clarification of the target or therapeutic area would be necessary to potentially identify the correct information.

GSK366 for Acute Pancreatitis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK366, a potent and selective inhibitor of kynurenine-3-monooxygenase (KMO), for its application in acute pancreatitis research. This document consolidates key data on its mechanism of action, preclinical findings, and detailed experimental protocols to support further investigation into its therapeutic potential.

Core Concepts: Mechanism of Action and Therapeutic Rationale

GSK366 is a small molecule inhibitor targeting kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. In acute pancreatitis, inflammation drives the upregulation of this pathway, leading to the production of the neurotoxic and pro-inflammatory metabolite 3-hydroxykynurenine (3-HK). By inhibiting KMO, GSK366 aims to reduce the levels of 3-HK and shift the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA). This modulation of the kynurenine pathway is hypothesized to mitigate the systemic inflammation and multi-organ damage characteristic of severe acute pancreatitis.

GSK366 is classified as a "type II" KMO inhibitor. This class of inhibitors uniquely traps the catalytic flavin cofactor in a tilted, non-productive orientation. This mechanism confers high potency, a long residence time on the target, and crucially, avoids the generation of hydrogen peroxide, a detrimental byproduct associated with some earlier classes of KMO inhibitors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK366 and related KMO inhibitors.

Table 1: In Vitro Potency of GSK366

| Target | IC50 (nM) |

| Human KMO | 2.3 |

| P. fluorescens KMO (Pf-KMO) | 0.7 |

Data sourced from multiple commercial suppliers and research articles.[2][3]

Table 2: Preclinical Pharmacokinetics of a Related KMO Inhibitor (GSK3335065)

| Parameter | Value | Species |

| Cellular IC50 (3-HK generation) | 3 nM | - |

| Volume of Distribution (Vd) | 20.6 - 44.6 L | Human |

| Clearance (CL) | 0.462 - 0.805 L/hr | Human |

| Terminal Half-life (t1/2) | 31.3 - 34.5 hr | Human |

Note: Development of GSK3335065 was discontinued. This data is provided for context regarding KMO inhibitors from the same developmental series.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a general experimental workflow are provided below.

Kynurenine Pathway Modulation by GSK366

Caption: GSK366 inhibits KMO, shunting tryptophan metabolism away from 3-HK production.

General Preclinical Experimental Workflow for GSK366 in Acute Pancreatitis

Caption: Workflow for evaluating GSK366 in rodent models of acute pancreatitis.

Experimental Protocols

Animal Models of Acute Pancreatitis

a) Caerulein-Induced Pancreatitis (Mild, Edematous)

This model is highly reproducible and mimics the early stages of human acute pancreatitis.

-

Species: Male Wistar rats or C57BL/6 mice.

-

Induction: Supramaximal stimulation of pancreatic acinar cells is achieved through repeated intraperitoneal (i.p.) injections of caerulein (a cholecystokinin analogue). A common protocol involves hourly i.p. injections of 50 µg/kg caerulein for a total of 10-12 doses.[3][5]

-

Timing: Pancreatic injury typically peaks within 12-24 hours of the first injection.

-

Key Pathological Features: Interstitial edema, infiltration of inflammatory cells, and acinar cell vacuolization. Necrosis is typically minimal.[6]

b) Sodium Taurocholate-Induced Pancreatitis (Severe, Necrotizing)

This model replicates the more severe, necrotizing form of human acute pancreatitis.

-

Species: Male Wistar rats.

-

Induction: Retrograde infusion of sodium taurocholate (a bile salt) into the biliopancreatic duct. A typical procedure involves cannulation of the duct and infusion of a 3-5% solution of sodium taurocholate.[4]

-

Key Pathological Features: Extensive acinar cell necrosis, hemorrhage, and a robust systemic inflammatory response.

Administration of GSK366

-

Formulation: For preclinical intravenous (i.v.) administration, a vehicle such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) can be considered for poorly soluble compounds.[7] Oral formulations may involve solutions in PEG400 and Labrasol.[8]

-

Dosing: The precise therapeutic dose of GSK366 for acute pancreatitis in animal models has not been definitively established in the public literature. Dose-response studies are recommended to determine the optimal therapeutic window. A related KMO inhibitor, GSK180, was administered via a continuous intravenous infusion to achieve stable plasma levels.[2]

Outcome Measures

a) Biochemical Markers of Pancreatic Injury

-

Serum Amylase and Lipase: Blood samples are collected at various time points post-induction. Serum levels of amylase and lipase are measured using commercially available enzymatic assay kits.[9][10]

b) Histopathological Evaluation

-

Tissue Processing: Pancreatic tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Scoring: A semi-quantitative scoring system is used to assess the degree of edema, inflammatory cell infiltration, and acinar cell necrosis.[3][11] This is typically performed by a blinded pathologist.

c) Analysis of Kynurenine Pathway Metabolites

-

Sample Preparation: Plasma or tissue homogenates are subjected to protein precipitation, typically with trichloroacetic acid or methanol.

-

Analytical Method: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of tryptophan and its metabolites, including kynurenine, 3-HK, and KYNA.[2][6]

d) Assessment of Inflammation

-

Cytokine Measurement: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified using enzyme-linked immunosorbent assays (ELISA) or multiplex bead-based assays.[5][12]

-

Myeloperoxidase (MPO) Assay: MPO activity in pancreatic tissue homogenates can be measured as an indicator of neutrophil infiltration.[13]

Conclusion

GSK366 represents a promising therapeutic candidate for acute pancreatitis due to its potent and specific inhibition of KMO and its favorable mechanistic profile. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further explore the efficacy of GSK366 in preclinical models of acute pancreatitis. Rigorous dose-response studies and comprehensive evaluation of its impact on pancreatic injury, systemic inflammation, and multi-organ dysfunction will be critical in advancing this compound towards clinical development.

References

- 1. doaj.org [doaj.org]

- 2. Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental model of acute pancreatitis in Wistar rat: glucocorticoid treatment profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK-3β activates NF-κB to aggravate caerulein-induced early acute pancreatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Histopathologic correlates of serum amylase activity in acute experimental pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. Changes in gene expression of tumor necrosis factor alpha and interleukin 6 in a canine model of caerulein-induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. meliordiscovery.com [meliordiscovery.com]

The Potent KMO Inhibitor GSK366: A Technical Guide to its Effects on Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK366 is a highly potent and specific inhibitor of Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. By blocking the conversion of kynurenine to 3-hydroxykynurenine, GSK366 offers a promising therapeutic strategy for a range of disorders linked to dysregulation of the kynurenine pathway, including neurodegenerative diseases and inflammatory conditions. This technical guide provides an in-depth overview of the effects of GSK366 on tryptophan metabolism, presenting quantitative data on metabolite shifts, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction: The Kynurenine Pathway and the Role of KMO

Tryptophan, an essential amino acid, is primarily metabolized through the kynurenine pathway, which plays a crucial role in immune regulation, neurotransmission, and cellular energy production. A key enzyme in this pathway is Kynurenine-3-Monooxygenase (KMO), which catalyzes the hydroxylation of kynurenine to 3-hydroxykynurenine (3-HK). The activity of KMO is a critical branching point in the pathway, leading to the production of either the neurotoxic metabolite quinolinic acid or the neuroprotective kynurenic acid.

Elevated levels of 3-HK and quinolinic acid are implicated in the pathogenesis of several neurodegenerative and inflammatory diseases. Consequently, the inhibition of KMO has emerged as a promising therapeutic approach to rebalance the kynurenine pathway, reducing the production of neurotoxic metabolites and increasing the levels of neuroprotective compounds.

GSK366: A Potent Inhibitor of Kynurenine-3-Monooxygenase

GSK366 is a small molecule inhibitor of KMO with high potency. In vitro studies have demonstrated its ability to inhibit human KMO with an IC50 of 2.3 nM[1]. This potent inhibition effectively blocks the conversion of kynurenine to 3-hydroxykynurenine, thereby redirecting the kynurenine pathway towards the production of kynurenic acid.

Quantitative Effects of KMO Inhibition on Tryptophan Metabolites

While specific quantitative data for GSK366's effects on metabolite levels in vivo are not yet widely published, studies on KMO-deficient mice provide a strong model for the expected pharmacodynamic effects of a potent KMO inhibitor. The following tables summarize the dramatic shifts in key kynurenine pathway metabolites observed in the plasma of these mice, which are anticipated to be mirrored in response to GSK366 treatment.

Table 1: Effects of KMO Deficiency on Kynurenine Pathway Metabolites in Mouse Plasma (Chow Diet) [2]

| Metabolite | Wild-Type (ng/mL) | KMO-deficient (ng/mL) | Fold Change |

| Kynurenine | 1,200 | 54,000 | +45 |

| Kynurenic Acid | 20 | 520 | +26 |

| Quinolinic Acid | 3,000 | 30 | -100 (99% decrease) |

Table 2: Effects of KMO Deficiency on Kynurenine Pathway Metabolites in Mouse Plasma (High-Fat Diet) [2]

| Metabolite | Wild-Type (ng/mL) | KMO-deficient (ng/mL) | Fold Change |

| Kynurenine | 1,500 | 45,000 | +30 |

| Kynurenic Acid | 30 | 600 | +20 |

| Quinolinic Acid | 4,000 | 40 | -100 (99% decrease) |

These data clearly illustrate the profound impact of KMO inhibition on the kynurenine pathway, leading to a significant accumulation of the KMO substrate, kynurenine, and a substantial shunting of the pathway towards the production of the neuroprotective metabolite, kynurenic acid. Concurrently, the production of the neurotoxic metabolite, quinolinic acid, is almost completely abolished.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action of GSK366 and the experimental approaches to study its effects, the following diagrams are provided.

Detailed Experimental Protocols

The following protocols are representative methodologies for studying the effects of GSK366 on tryptophan metabolism.

In Vivo Mouse Study Protocol

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for at least one week before the experiment.

-

GSK366 Formulation and Administration:

-

GSK366 is dissolved in a vehicle suitable for in vivo administration, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, to achieve the desired concentration.

-

Mice are administered GSK366 via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg). A vehicle control group receives an equivalent volume of the vehicle.

-

-

Sample Collection:

-

At predetermined time points post-administration (e.g., 2, 6, 24 hours), mice are anesthetized, and blood is collected via cardiac puncture into EDTA-coated tubes.

-

Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Brain tissue can also be harvested, snap-frozen in liquid nitrogen, and stored at -80°C.

-

In Vitro Cell-Based Assay Protocol

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human KMO (hKMO) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

GSK366 Treatment:

-

Cells are seeded in 24-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing varying concentrations of GSK366 (e.g., 0.1 nM to 1 µM) or vehicle (DMSO).

-

The cells are incubated for a specified period (e.g., 24 hours).

-

-

Sample Collection: The cell culture supernatant is collected and stored at -80°C for metabolite analysis.

LC-MS/MS Analysis of Kynurenine Pathway Metabolites

-

Sample Preparation:

-

Plasma or cell culture supernatant samples are thawed on ice.

-

For protein precipitation, 100 µL of the sample is mixed with 400 µL of ice-cold methanol containing internal standards (e.g., deuterated analogs of the metabolites).

-

The mixture is vortexed and then centrifuged at 14,000 x g for 15 minutes at 4°C.

-

The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

An aliquot of the reconstituted sample is injected into a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

A gradient elution is performed using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Metabolites are detected and quantified using multiple reaction monitoring (MRM) with specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.

Conclusion

GSK366 is a powerful tool for investigating the role of the kynurenine pathway in health and disease. Its high potency and specificity for KMO allow for a significant and targeted modulation of tryptophan metabolism, leading to a decrease in neurotoxic metabolites and an increase in neuroprotective kynurenic acid. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further explore the therapeutic potential of GSK366 and other KMO inhibitors in a variety of preclinical and clinical settings. The profound effects on metabolite levels, as demonstrated in KMO-deficient models, underscore the potential of this therapeutic strategy.

References

Methodological & Application

Application Notes and Protocols for GSK366 in Cell Culture

Introduction

GSK366 is a potent and specific inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, known as the kynurenine pathway.[1][2][3][4] KMO catalyzes the conversion of L-kynurenine (L-Kyn) to 3-hydroxykynurenine (3-HK).[2][5] The accumulation of 3-HK is associated with the generation of free radicals and neuronal cell death, implicating the kynurenine pathway in several neurodegenerative diseases.[5] Inhibition of KMO by GSK366 offers a powerful tool for researchers to investigate the roles of this pathway in various cellular processes, including inflammation, immune response, and neurotoxicity, making it a valuable compound for drug development and life science research.

These application notes provide detailed protocols for the use of GSK366 in cell culture, including reconstitution, storage, and methodologies for key experimental assays.

Mechanism of Action: Inhibition of the Kynurenine Pathway

GSK366 specifically targets and inhibits the KMO enzyme. This action blocks the metabolic conversion of L-kynurenine, leading to a decrease in the production of the downstream neurotoxic metabolite 3-hydroxykynurenine (3-HK) and subsequent metabolites like quinolinic acid.

Caption: GSK366 inhibits the KMO enzyme in the kynurenine pathway.

Quantitative Data and Physicochemical Properties

The following table summarizes the key quantitative data for GSK366. Researchers should note that the half-maximal inhibitory concentration (IC50) for cell viability can vary significantly between different cell lines and experimental conditions.[6]

| Parameter | Value | Reference(s) |

| Target | Kynurenine-3-monooxygenase (KMO) | [1][2][3][4] |

| IC50 (human KMO) | 2.3 nM | [1][2][3][4][5] |

| IC50 (Pf-KMO) * | 0.7 nM | [1][2][3][4] |

| Molecular Weight | 361.78 g/mol | [4] |

| Formula | C17H16ClN3O4 | [4] |

| Solubility | 250 mg/mL (691.03 mM) in DMSO | [1][3] |

| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | [4] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 6 months | [1][3][4] |

*P. fluorescens-KMO

Application Notes

Reconstitution and Storage of GSK366

Proper handling and storage of GSK366 are crucial to maintain its activity.

-

Reconstitution : GSK366 is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in high-purity dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock solution from 1 mg of GSK366 (MW: 361.78), add 276.4 µL of DMSO. Use sonication if necessary to ensure the compound is fully dissolved.[3]

-

Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage : Store the stock solution aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods.[1][3][4] When ready to use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium.

Determining Optimal Working Concentration

The potent enzymatic IC50 of GSK366 (2.3 nM for human KMO) is a starting point, but the optimal concentration for cell-based assays depends on factors like cell type, cell density, and incubation time.[3][6] It is imperative to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental goals. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.

Experimental Protocols

The following are detailed protocols for common experiments involving GSK366.

Protocol 1: Cell Treatment with GSK366

This protocol outlines the general procedure for treating adherent cells with GSK366.

Caption: Workflow for treating cultured cells with GSK366.

Methodology:

-

Cell Plating : Seed cells into an appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA extraction) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.

-

Preparation of Working Solutions : Thaw a stock solution of GSK366. Perform serial dilutions in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest GSK366 concentration.

-

Cell Treatment : Carefully aspirate the culture medium from the cells. Gently add the prepared media containing different concentrations of GSK366 or the vehicle control.

-

Incubation : Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.[7]

-

Downstream Analysis : Following incubation, proceed with the planned analysis, such as a cell viability assay, western blotting, or RT-qPCR.

Protocol 2: Cell Viability Assay

This protocol uses a colorimetric method (e.g., MTT or XTT assay) to assess the effect of GSK366 on cell proliferation and cytotoxicity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. GSK 366 | Hydroxylase | TargetMol [targetmol.com]

- 4. GSK366 | KMO inhibitor | Probechem Biochemicals [probechem.com]

- 5. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for GSK366 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of GSK366, a potent Kynurenine-3-Monooxygenase (KMO) inhibitor, in various mouse models. This document includes detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

GSK366 is a powerful and specific inhibitor of Kynurenine-3-Monooxygenase (KMO), an enzyme that plays a critical role in the kynurenine pathway of tryptophan metabolism. KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the neurotoxic quinolinic acid. By inhibiting KMO, GSK366 can modulate the levels of neuroactive metabolites, making it a promising therapeutic candidate for a range of diseases, including neurodegenerative disorders, cancer, and acute pancreatitis.

Mechanism of Action

GSK366 acts as a potent inhibitor of KMO with IC50 values of 2.3 nM for human KMO and 0.7 nM for P. fluorescens-KMO. Its mechanism involves binding to the active site of the KMO enzyme, thereby preventing the hydroxylation of L-kynurenine. This inhibition leads to a shift in the kynurenine pathway, resulting in a decrease in the production of downstream neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, and an increase in the production of the neuroprotective metabolite, kynurenic acid.

Signaling Pathway

The primary signaling pathway affected by GSK366 is the kynurenine pathway, a major route for tryptophan catabolism.

Quantitative Data from Preclinical Mouse Models

While specific in vivo data for GSK366 in mouse models is limited in the public domain, studies on similar KMO inhibitors provide valuable insights into expected dosages and outcomes. The following tables summarize quantitative data from studies using the KMO inhibitor GSK180 in a rat model of acute pancreatitis, which can serve as a reference for designing studies with GSK366.

Table 1: Administration and Pharmacokinetics of GSK180 in a Rat Model

| Parameter | Value | Species | Administration Route | Reference |

| Dose | 27 mg/kg | Rat | Intravenous (bolus) | |

| Volume of Distribution (Vdss) | 0.14 L/kg | Rat | Intravenous | |

| Half-life (t1/2) | 3 hours | Rat | Intravenous | |

| Plasma Clearance (Clp) | 0.45 ml/min/kg | Rat | Intravenous |

Table 2: Efficacy of KMO Inhibition in a Mouse Model of Acute Pancreatitis

| Mouse Model | Treatment | Outcome Measure | Result | Reference |

| Kmo null mice | - | Kidney Cell Apoptosis (TUNEL-positive cells/10^6 pixels) | 6 ± 2 (vs. 18 ± 5 in wild-type) | |

| Wild-type mice with AP | GSK180 (30 mg/kg single bolus) | Plasma Kynurenine Levels | Increased | |

| Wild-type mice with AP | GSK180 (30 mg/kg single bolus) | Plasma Tryptophan Levels | Decreased |

Experimental Protocols

Protocol 1: Formulation and Administration of GSK366 for In Vivo Studies

This protocol describes the preparation of GSK366 for intraperitoneal (IP) or oral gavage administration in mice.

Materials:

-

GSK366 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal gavage needles (for oral administration)

-

Syringes and needles (for IP injection)

Formulation for Intraperitoneal (IP) Injection:

-

Prepare a stock solution of GSK366 in DMSO (e.g., 20.8 mg/mL).

-

To prepare the working solution, sequentially add the following solvents to a sterile microcentrifuge tube:

-

10% DMSO (from stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Vortex the solution thoroughly until it is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

It is recommended to prepare the working solution fresh on the day of use.

Formulation for Oral Gavage:

-

Prepare a stock solution of GSK366 in DMSO (e.g., 20.8 mg/mL).

-

To prepare the working solution, add 10% DMSO (from stock solution) to 90% corn oil in a sterile microcentrifuge tube.

-

Vortex the solution thoroughly until it is clear.

-

This formulation is suitable for oral administration but should be used with caution for continuous dosing periods exceeding half a month.

Administration:

-

Intraperitoneal (IP) Injection: Administer the prepared GSK366 solution into the lower quadrant of the mouse's abdomen using an appropriate gauge needle.

-

Oral Gavage: Administer the prepared GSK366 solution directly into the stomach of the mouse using a gavage needle.

Application Notes and Protocols for Measuring GSK360A Levels

Introduction

These application notes provide detailed protocols for the quantitative analysis of GSK360A, a potent and orally active prolyl 4-hydroxylase (PHD) inhibitor. It is presumed that the request for "GSK 366" contains a typographical error and pertains to the widely researched compound GSK360A. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and metabolism studies of this compound. The primary analytical method detailed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for quantifying small molecules in complex biological matrices.

Signaling Pathway of GSK360A

GSK360A acts as a competitive inhibitor of prolyl 4-hydroxylase (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, GSK360A stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of various proteins involved in erythropoiesis, angiogenesis, and cell survival, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).[1][2][3][4]

Caption: GSK360A inhibits PHD, leading to HIF-1α stabilization and target gene transcription.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This section provides a detailed protocol for the quantification of GSK360A in biological matrices, specifically rat plasma, brain, and kidney homogenates, using LC-MS/MS.[1]

Experimental Workflow

The overall workflow for the analysis of GSK360A from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

References

- 1. The prolyl 4-hydroxylase inhibitor GSK360A decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The prolyl 4-hydroxylase inhibitor GSK360A decreases post-stroke brain injury and sensory, motor, and cognitive behavioral deficits | PLOS One [journals.plos.org]

- 3. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK366 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK366 is a potent and highly selective inhibitor of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway.[1][2] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxic quinolinic acid. By inhibiting KMO, GSK366 effectively reduces the production of downstream neurotoxic metabolites while increasing the levels of the neuroprotective kynurenic acid.[3] This mechanism of action makes GSK366 a promising therapeutic candidate for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and certain cancers.[2]

These application notes provide a comprehensive guide for the experimental design of studies involving GSK366, including detailed protocols for key assays and data presentation guidelines.

Data Presentation

Effective experimental design necessitates the accurate and clear presentation of quantitative data. The following tables summarize the key in vitro efficacy data for GSK366.

| Target | Species | Assay Type | IC50 | Reference |

| Kynurenine-3-monooxygenase (KMO) | Human | Enzymatic Assay | 2.3 nM | [1] |

| Kynurenine-3-monooxygenase (KMO) | P. fluorescens | Enzymatic Assay | 0.7 nM | [1] |

| Kynurenine-3-monooxygenase (KMO) | Human | Kinetic Analysis (Ki) | ~12 pM | [2] |

| Pharmacodynamic Marker | Species | Study Type | Effect | Reference |

| 3-hydroxykynurenine (3-HK) | Human | Phase I Clinical Trial | Substantial reduction | [4][5] |

Note: Detailed quantitative data on the fold-change of kynurenine pathway metabolites following GSK366 treatment are not yet available in peer-reviewed publications. The provided information is based on a press release of a Phase I clinical trial for KNS366, a KMO inhibitor with the same target as GSK366.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the kynurenine pathway and a typical experimental workflow for evaluating the effects of GSK366.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of GSK366 on cell proliferation and viability. Optimization for specific cell lines is recommended.

Materials:

-

GSK366 (stock solution in DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

GSK366 Treatment: Prepare serial dilutions of GSK366 in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the GSK366 dilutions. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Western Blot for KMO Protein Expression

This protocol describes the detection of KMO protein levels in cell lysates after GSK366 treatment.

Materials:

-

Cell lysates from control and GSK366-treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-KMO antibody (e.g., Thermo Fisher PA5-35353[1] or Proteintech 10698-1-AP[6])

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-KMO antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

qPCR for KMO Gene Expression

This protocol outlines the measurement of KMO mRNA levels in response to GSK366 treatment.

Materials:

-

RNA extracted from control and GSK366-treated cells

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for KMO and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe 1 µg of RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

-

qPCR Program: Run the qPCR using a standard three-step cycling protocol:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt curve analysis

-

-

Data Analysis: Calculate the relative expression of KMO mRNA using the ΔΔCt method, normalized to the housekeeping gene.

Conclusion

GSK366 is a powerful research tool for investigating the role of the kynurenine pathway in health and disease. The protocols and data presented here provide a solid foundation for designing and executing robust experiments to further elucidate the therapeutic potential of KMO inhibition. Careful optimization of these protocols for specific experimental systems is crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Increased levels of 3-hydroxykynurenine parallel disease severity in human acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive trial results for inflammation drug | Institute for Regeneration and Repair | Institute for Regeneration and Repair [regeneration-repair.ed.ac.uk]

- 5. epidarex.com [epidarex.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of GSK‐3β activity attenuates proliferation of human colon cancer cells in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for GSK366, a Potent KMO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of GSK366, a potent inhibitor of Kynurenine-3-Monooxygenase (KMO). The following protocols and data are intended to guide researchers in the effective use of GSK366 for both in vitro and in vivo studies.

Introduction

GSK366 is a highly potent and specific inhibitor of Kynurenine-3-Monooxygenase (KMO), a key enzyme in the tryptophan metabolism pathway.[1] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine. Inhibition of KMO by GSK366 leads to a decrease in the production of downstream neurotoxic metabolites, such as quinolinic acid, and a potential increase in the neuroprotective metabolite, kynurenic acid. This makes GSK366 a valuable tool for studying the roles of the kynurenine pathway in various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer.

Physicochemical Properties and Solubility

GSK366 is a light yellow to yellow solid. Its solubility in common laboratory solvents is crucial for the design of robust experiments.

Table 1: Solubility of GSK366

| Solvent | Solubility | Notes |

| DMSO | 250 mg/mL (691.03 mM) | Ultrasonic treatment may be required to achieve complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the hygroscopic nature of DMSO can affect solubility.[1] |

| Ethanol | Poorly soluble | Specific quantitative data is not readily available. Based on its chemical structure and the need for co-solvents in aqueous formulations, low solubility is expected. |

| Water | Poorly soluble | Specific quantitative data is not readily available. GSK366 requires co-solvents for preparation of aqueous solutions for in vivo administration. |

Preparation of GSK366 Solutions

Proper preparation of GSK366 solutions is critical for experimental success. Below are protocols for preparing stock solutions and working solutions for in vitro and in vivo applications.

Stock Solution Preparation (for in vitro and in vivo use)

Materials:

-

GSK366 powder

-

Anhydrous DMSO

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Aseptically weigh the desired amount of GSK366 powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or higher). A 10 mM stock solution is commonly used.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

If necessary, use an ultrasonic bath for a short period to aid dissolution.[1]

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term stability.

Table 2: Storage and Stability of GSK366 Stock Solutions

| Storage Temperature | Stability |

| -20°C | Up to 1 year[1] |

| -80°C | Up to 2 years[1] |

Working Solution Preparation for in vitro Experiments (e.g., Cell-Based Assays)

Materials:

-

GSK366 stock solution in DMSO

-

Appropriate cell culture medium

Protocol:

-

Thaw a single-use aliquot of the GSK366 stock solution at room temperature.

-

Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

-

It is recommended to prepare working solutions fresh for each experiment. The stability of GSK366 in aqueous cell culture media over extended periods has not been fully characterized, and degradation may occur.

-

Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level non-toxic to the cells (typically ≤ 0.5%).

Working Solution Preparation for in vivo Experiments

For in vivo administration, GSK366 is typically formulated in a vehicle that enhances its solubility and bioavailability. It is crucial to prepare these formulations fresh on the day of use.

Table 3: Recommended Formulations for in vivo Administration of GSK366

| Formulation | Composition | Achievable Solubility | Notes |

| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.75 mM)[1] | Prepare by adding each solvent sequentially and mixing well after each addition. Heating and/or sonication can be used to aid dissolution if precipitation occurs.[1] |

| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.75 mM)[1] | SBE-β-CD can improve the solubility and stability of hydrophobic compounds. |

| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.75 mM)[1] | Suitable for oral or subcutaneous administration. Ensure a homogenous suspension. |

Experimental Protocols

In vitro Experiment: Inhibition of KMO Activity in a Cell-Based Assay

This protocol describes a general method to assess the inhibitory effect of GSK366 on KMO activity in cultured cells by measuring the levels of kynurenine pathway metabolites.

Materials:

-

Cells expressing KMO (e.g., certain cancer cell lines, immune cells, or engineered cell lines)

-

Cell culture plates (e.g., 24-well or 96-well)

-

GSK366 working solutions at various concentrations

-

Cell culture medium

-

L-Tryptophan solution (to provide substrate for the pathway)

-

Interferon-gamma (IFN-γ) (optional, to induce IDO1 and increase kynurenine production)

-

Reagents for cell lysis

-

Analytical method for metabolite quantification (e.g., LC-MS/MS or ELISA)

Protocol:

-

Cell Seeding: Seed the cells in culture plates at an appropriate density and allow them to adhere and grow overnight.

-

Induction (Optional): If the basal activity of the kynurenine pathway is low, you can stimulate the cells with IFN-γ for a defined period (e.g., 24-48 hours) to upregulate the expression of IDO1, the first enzyme in the pathway.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of GSK366 or vehicle control (e.g., DMSO). It is advisable to also include a positive control inhibitor if available.

-

Substrate Addition: Add L-Tryptophan to the medium to ensure sufficient substrate for the kynurenine pathway.

-

Incubation: Incubate the cells for a specific period (e.g., 24-72 hours) to allow for metabolite production.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant to measure extracellular metabolites.

-

Cell Lysate: Wash the cells with PBS, then lyse the cells to measure intracellular metabolites.

-

-